molecular formula C23H23N5O4S2 B2567580 N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953985-39-2

N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2567580
CAS No.: 953985-39-2
M. Wt: 497.59
InChI Key: OHWZYWCDNUCURA-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S2 and its molecular weight is 497.59. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Carcinogenicity Evaluation

A study on thiophene analogues of carcinogens, including those similar in structure to the specified compound, highlighted the importance of evaluating potential carcinogenicity through in vitro assays. The research synthesized and assessed thiophene derivatives for their carcinogenic potential, offering insights into the chemical behavior and bioactivity of such compounds (Ashby et al., 1978).

Biological Effects of Related Chemicals

Kennedy (2001) reviewed the biological effects of acetamide and formamide, along with their derivatives, which are structurally related to the specified compound. This review provided a comprehensive overview of the toxicological profiles and environmental impacts of these chemicals, contributing to a broader understanding of their implications in human health and environmental safety (Kennedy, 2001).

Degradation and Environmental Impact

The degradation pathways and biotoxicity of acetaminophen, a compound with functional groups related to the specified chemical, were extensively reviewed by Qutob et al. (2022). This research sheds light on the environmental fate of such compounds and their transformation products, contributing valuable knowledge for environmental monitoring and pollution mitigation strategies (Qutob et al., 2022).

Novel Mechanisms of Action for Drug Development

The exploration of novel mechanisms of action for drug development, such as the study of AMPA receptor agonists for depression treatment, presents another potential application area. This research underscores the importance of understanding the complex interactions between chemical compounds and biological receptors, paving the way for the development of new therapeutic agents (Yang et al., 2012).

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-acetamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWZYWCDNUCURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.